molecular formula C10H21N B13594607 2-Cycloheptyl-N-methylethan-1-amine

2-Cycloheptyl-N-methylethan-1-amine

Cat. No.: B13594607
M. Wt: 155.28 g/mol
InChI Key: XOLTYPSVOROELD-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cycloheptyl-N-methylethan-1-amine typically involves the reaction of cycloheptanone with methylamine in the presence of a reducing agent. The reaction conditions often include a solvent such as ethanol and a catalyst like palladium on carbon. The reaction is carried out under hydrogenation conditions to yield the desired amine .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale hydrogenation processes using similar reaction conditions as in laboratory synthesis. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Cycloheptyl-N-methylethan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated compounds in the presence of a

Properties

Molecular Formula

C10H21N

Molecular Weight

155.28 g/mol

IUPAC Name

2-cycloheptyl-N-methylethanamine

InChI

InChI=1S/C10H21N/c1-11-9-8-10-6-4-2-3-5-7-10/h10-11H,2-9H2,1H3

InChI Key

XOLTYPSVOROELD-UHFFFAOYSA-N

Canonical SMILES

CNCCC1CCCCCC1

Origin of Product

United States

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